Cascade Reactivity for Polycyclic Spiroindolines
The bifunctional nature of 3-(2-isocyanoethyl)-1H-indole enables a dearomative spirocyclization cascade that constructs complex polycyclic spiroindoline frameworks in a single operation. In contrast, the use of a simple isocyanide like benzyl isocyanide (BnNC) would only lead to a linear product via a standard Ugi reaction, failing to produce the spirocyclic core . This distinct reactivity pathway, enabled by the intramolecular interaction between the indole C3-position and the isocyanide, is a hallmark of this specific compound class and is not replicable by monofunctional analogs [1].
| Evidence Dimension | Reaction Outcome |
|---|---|
| Target Compound Data | Polycyclic spiroindoline framework |
| Comparator Or Baseline | Benzyl isocyanide (BnNC) |
| Quantified Difference | Cascade spirocyclization vs. linear product formation |
| Conditions | Model reactions under Ugi-type or metal-catalyzed conditions |
Why This Matters
This divergent reactivity allows for the efficient, single-step construction of valuable spirocyclic scaffolds, a process that would require multiple steps and functional group manipulations with simpler, monofunctional building blocks.
- [1] Chen, G.-S.; Chen, S.-J.; Luo, J.; Mao, X.-Y.; Chan, A. S.-C.; Sun, R. W.-Y.; Liu, Y.-L. Tandem Cross‐Coupling/Spirocyclization/Mannich‐Type Reactions of 3‐(2‐Isocyanoethyl)indoles with Diazo Compounds toward Polycyclic Spiroindolines. Angewandte Chemie International Edition 2020, 59, 614-621. View Source
